![molecular formula C30H32N4O2S B2782726 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide CAS No. 689228-63-5](/img/structure/B2782726.png)
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide” has a molecular formula of C32H36N4O4S and an average mass of 572.718 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Scientific Research Applications
Potential as a CNS Acting Drug Precursor
Research highlights the significance of functional chemical groups in synthesizing novel CNS acting drugs. Compounds with piperidine, among other heterocycles, are identified for their potential CNS effects, ranging from depression to convulsion. The piperidine group's presence in the compound structure suggests its utility in developing new CNS medications, addressing the growing concern over CNS disorders' side effects by current drugs (Saganuwan, 2017).
Role in Therapeutics Beyond CNS Applications
The therapeutic significance of isoquinoline derivatives, to which the compound could be structurally related, is well-documented. These derivatives have shown a broad range of biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral effects, among others. This suggests that compounds with similar structural features may offer a versatile platform for developing new therapeutics across a wide array of diseases (Danao et al., 2021).
Chemical Classes and Drug Development
The compound's structural components, such as the piperidine and quinazolinone groups, are commonly found within various chemical classes of small molecule antagonists, including those targeting chemokine receptors like CCR3. This illustrates the compound's potential role in treating allergic diseases by inhibiting specific receptors or enzymes, suggesting its broader applicability in drug development for conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It is known that the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives have been shown to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNWZPUFMPUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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